molecular formula C9H18Cl2N4O B1460625 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine dihydrochloride CAS No. 2060006-10-0

1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine dihydrochloride

Katalognummer: B1460625
CAS-Nummer: 2060006-10-0
Molekulargewicht: 269.17 g/mol
InChI-Schlüssel: ZFVAIRFZSREJOA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine dihydrochloride (CAS: 2060006-10-0) is a piperidine derivative featuring a 5-methyl-1,2,4-oxadiazole substituent at the N1 position and a primary amine at the C3 position of the piperidine ring. The dihydrochloride salt enhances its solubility and stability for pharmaceutical applications.

Eigenschaften

IUPAC Name

1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O.2ClH/c1-7-11-9(12-14-7)6-13-4-2-3-8(10)5-13;;/h8H,2-6,10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFVAIRFZSREJOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)CN2CCCC(C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine dihydrochloride. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and its overall effectiveness.

Biologische Aktivität

1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine dihydrochloride (CAS No. 2060006-10-0) is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article presents an overview of its chemical properties, biological activity, and relevant studies.

The molecular formula of this compound is C9H18Cl2N4OC_9H_{18}Cl_2N_4O, with a molecular weight of approximately 269.17 g/mol. The compound is typically available in a dihydrochloride form, which enhances its solubility in aqueous solutions, making it suitable for biological assays.

PropertyValue
Molecular FormulaC9H18Cl2N4OC_9H_{18}Cl_2N_4O
Molecular Weight269.17 g/mol
CAS Number2060006-10-0
PurityTypically >95%

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing the oxadiazole moiety. The specific activity of this compound has not been extensively documented in isolation; however, related compounds have shown promising results.

  • In Vitro Antimicrobial Studies :
    • Compounds with similar structures have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies on related oxadiazole derivatives reported minimum inhibitory concentration (MIC) values ranging from 0.00390.0039 to 0.0250.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
    • The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
  • Case Studies :
    • A study focusing on various oxadiazole derivatives indicated that compounds featuring the piperidine structure exhibited enhanced bioactivity against multiple bacterial strains . Although specific data for the dihydrochloride variant is limited, the structural similarities suggest comparable efficacy.

Antifungal Activity

The antifungal properties of oxadiazole derivatives have been explored in several research contexts:

  • In Vitro Assays :
    • Compounds similar to 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine have shown effectiveness against fungal strains such as Candida albicans. MIC values reported for related compounds ranged from 0.00480.0048 to 0.0390.039 mg/mL .
    • The antifungal activity is hypothesized to be associated with the ability of these compounds to disrupt fungal cell membrane integrity or inhibit ergosterol biosynthesis.

Research Findings

Research into the biological activities of this compound is ongoing, with several key findings:

  • Structure–Activity Relationship (SAR) :
    • The presence of the oxadiazole ring significantly contributes to the antimicrobial properties observed in related compounds. Variations in substituents on the piperidine ring can modulate potency and spectrum of activity .
  • Potential Applications :
    • Given its promising biological activities, this compound may serve as a lead compound for developing new antimicrobial agents aimed at treating resistant infections.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound is characterized by its unique structure which includes a piperidine ring substituted with a 5-methyl-1,2,4-oxadiazole moiety. Its molecular formula is C10H18N4OC_{10}H_{18}N_4O with a molecular weight of approximately 210.28 g/mol. The dihydrochloride form indicates the presence of two hydrochloride groups that enhance solubility in aqueous solutions.

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacological agents. Its oxadiazole component suggests possible activity against various biological targets, making it a candidate for drug development.

Antimicrobial Activity

Research has indicated that derivatives of oxadiazoles exhibit significant antimicrobial properties. Studies have shown that compounds similar to 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine can inhibit the growth of bacteria and fungi, suggesting its potential application in developing new antibiotics or antifungal agents .

Neuropharmacology

The piperidine structure is known for its role in neuropharmacology. Compounds containing piperidine rings have been studied for their effects on neurotransmitter systems, particularly in relation to anxiety and depression treatment. Preliminary studies suggest that this compound may influence serotonin and dopamine receptors, indicating its potential as an antidepressant or anxiolytic agent .

Anti-inflammatory Properties

Oxadiazole derivatives have also been linked to anti-inflammatory effects. The compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, providing a basis for its use in treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study conducted on various oxadiazole derivatives demonstrated that compounds with similar structures to 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine exhibited notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The results indicated a correlation between structural modifications and enhanced antimicrobial potency .

Case Study 2: Neuropharmacological Screening

In a neuropharmacological screening of piperidine derivatives, researchers found that certain modifications led to increased binding affinity at serotonin receptors. The findings suggest that 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine could be further explored for its antidepressant-like effects in animal models .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Structural Comparisons

4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine (EN300-399923)
  • Structure : Lacks the C3 amine group and dihydrochloride salt.
  • Properties : Molecular weight 217.70 (free base vs. dihydrochloride), purity 95% .
1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane Dihydrochloride
  • Structure : Replaces piperidine with a seven-membered diazepane ring.
  • Properties : Additional nitrogen in the ring may alter basicity and solubility .
{1-[(5-tert-Butyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}methanamine Dihydrochloride (CAS: 1803590-19-3)
  • Structure : Substitutes the 5-methyl group on oxadiazole with a tert-butyl group.
  • Properties : Increased steric bulk may enhance metabolic stability but reduce binding pocket compatibility .
[4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzyl]amine Hydrochloride (CAS: 1228880-37-2)
  • Structure : Benzylamine core instead of piperidine.
  • Properties : Aromatic benzyl group may improve membrane permeability but reduce solubility .

Pharmacological and Functional Comparisons

Serotonin Receptor Affinity
  • GR127935 : A 5-HT1B/1D antagonist containing a 5-methyl-1,2,4-oxadiazole group. Its piperazinyl-phenyl backbone contrasts with the piperidine-amine structure of the target compound, suggesting divergent receptor interactions .
  • SB224289: Another 5-HT1B antagonist with a spiro-piperidine-oxadiazole structure. The rigid spiro system may confer higher selectivity than the flexible piperidine-amine scaffold .

Vorbereitungsmethoden

Synthetic Route to the Piperidin-3-amine Core

The piperidin-3-amine framework is typically prepared via reduction of a piperidin-2-one intermediate, which itself is derived from diaminopentanoate precursors.

  • The key intermediate, (R)-3-aminopiperidin-2-one hydrochloride, is synthesized by:

    • Esterification of (R)-2,5-diaminopentanoic acid hydrochloride with acetyl chloride in methanol at 0–15°C.
    • Followed by heating the mixture at 45–65°C to obtain (R)-methyl 2,5-diaminopentanoate dihydrochloride.
    • Subsequent treatment with sodium methoxide in methanol at sub-zero temperatures (-10°C to 0°C) converts the ester to the piperidin-2-one intermediate.
    • This intermediate is isolated by filtration.
  • Reduction of (R)-3-aminopiperidin-2-one hydrochloride with lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at 10–45°C, followed by heating at 58–60°C, yields (R)-3-aminopiperidine.

  • The amine is then converted to the dihydrochloride salt by reaction with concentrated hydrochloric acid.
  • The final dihydrochloride salt is isolated by filtration.
Step Reagents/Conditions Temperature (°C) Solvent Notes
Esterification Acetyl chloride, methanol 0–15 Methanol 1.5–2.5 eq acetyl chloride
Heating - 45–65 Methanol To form methyl diaminopentanoate dihydrochloride
Cyclization/Base Treatment Sodium methoxide -10 to 0 Methanol To form piperidin-2-one hydrochloride
Reduction LiAlH4 10–45 THF Followed by heating 58–60°C
Salt Formation Concentrated HCl Ambient - To form dihydrochloride salt

This method has been demonstrated on a multi-kilogram scale with high purity and yield, emphasizing its industrial viability.

Construction of the 5-Methyl-1,2,4-oxadiazole Ring

The 1,2,4-oxadiazole ring is generally synthesized by heterocyclization reactions involving amidoximes and carboxylic acid derivatives:

  • Amidoximes react with acyl chlorides or activated carboxylic acid esters under mild to moderate heating to form the 1,2,4-oxadiazole ring.
  • Catalysts such as pyridine or tetrabutylammonium fluoride (TBAF) improve reaction efficiency.
  • Alternative methods include 1,3-dipolar cycloaddition of nitriles with nitrile oxides.
  • Despite several methods, challenges remain in yield optimization and purification due to harsh conditions or side products.
Method Reagents/Conditions Catalyst Yield/Notes
Amidoxime + Acyl chloride Heating, pyridine or TBAF catalyst Pyridine/TBAF Moderate yields, improved by catalyst
Amidoxime + Activated esters Coupling reagents (EDC, DCC, CDI, etc.) Coupling agents Mild conditions, purification challenges
1,3-Dipolar cycloaddition Nitrile + nitrile oxide - Alternative approach, less common

This synthetic strategy is well-established for generating 1,2,4-oxadiazole derivatives, including the 5-methyl substitution relevant here.

Final Salt Formation and Purification

  • The free base of 1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine is treated with concentrated hydrochloric acid to afford the dihydrochloride salt.
  • The salt formation is typically performed in methanol or a methanol/ether mixture at low temperatures (0–15°C).
  • The dihydrochloride salt precipitates out and is isolated by filtration.
  • Washing and drying yield the pure crystalline compound.

Summary Table of the Overall Preparation Process

Stage Key Reaction/Step Reagents/Conditions Temperature (°C) Solvent(s) Outcome
1. Piperidin-3-amine synthesis Esterification, cyclization, reduction Acetyl chloride, NaOMe, LiAlH4 0–65 Methanol, THF (R)-3-aminopiperidine dihydrochloride
2. Oxadiazole ring synthesis Amidoxime + acyl chloride or ester cyclization Pyridine, TBAF, coupling agents Ambient to reflux Various (MeOH, DCM) 5-Methyl-1,2,4-oxadiazole derivative
3. Coupling Nucleophilic substitution or reductive amination Halomethyl oxadiazole + amine Ambient to 50 THF, DMF 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine
4. Salt formation Acid-base reaction Concentrated HCl 0–15 Methanol, ether Dihydrochloride salt (final product)

Research Findings and Practical Considerations

  • The reduction of piperidin-2-one intermediates with lithium aluminum hydride is a robust and scalable step, with precise temperature control crucial for yield and safety.
  • The amidoxime cyclization to form the oxadiazole ring benefits from catalytic additives to improve reaction rates and yields.
  • Coupling reactions require careful selection of solvents and bases to avoid side reactions and maximize product purity.
  • Salt formation enhances compound stability and facilitates isolation, critical for pharmaceutical development.
  • Industrial-scale synthesis protocols emphasize filtration and crystallization steps to ensure high purity and reproducibility.

Q & A

Q. What spectroscopic techniques are recommended for characterizing the purity and structure of this compound?

Answer:

  • 1H/13C NMR spectroscopy : Analyze proton environments (e.g., piperidine ring protons at δ 2.5–3.5 ppm, oxadiazole methyl group at δ 2.1–2.3 ppm) and carbon shifts (e.g., oxadiazole C=N at ~160–170 ppm) to confirm structural integrity .
  • HPLC with UV detection : Use a C18 column (mobile phase: 0.1% TFA in water/acetonitrile gradient) to assess purity (>95% by area normalization) .
  • High-resolution mass spectrometry (HRMS) : Verify molecular weight (calculated for C9H15N4O·2HCl: 292.2 g/mol) with ESI+ mode .

Q. What synthetic routes are reported for synthesizing this compound?

Answer:

  • Oxadiazole formation : Cyclize acylthiosemicarbazide precursors under acidic conditions (e.g., HCl/EtOH reflux) .
  • Mixed anhydride coupling : React piperidin-3-amine derivatives with activated oxadiazole intermediates using N-methylpiperidine to minimize racemization .
  • Purification : Crystallize the crude product from ethanol/HCl to isolate the dihydrochloride salt .

Q. What safety protocols should be followed during handling?

Answer:

  • PPE : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use a fume hood to avoid inhalation of fine powders .
  • First aid : For skin contact, rinse immediately with water; for eye exposure, flush with saline for 15 minutes .

Advanced Research Questions

Q. How can factorial design optimize the synthesis yield of this compound?

Answer:

  • Design of Experiments (DoE) : Vary critical factors (temperature: 60–100°C; reaction time: 6–24 hours; catalyst loading: 0.5–2.0 mol%) using a 2³ factorial design .
  • Response surface methodology (RSM) : Model interactions between variables to identify optimal conditions (e.g., 80°C, 12 hours, 1.5 mol% catalyst) for >85% yield .
  • Validation : Replicate runs under predicted optimal conditions to confirm reproducibility (±5% error margin) .

Q. How can computational methods predict the compound’s reactivity or binding affinity?

Answer:

  • Quantum chemical calculations : Use density functional theory (DFT) at the B3LYP/6-31G* level to map electron density distributions and identify nucleophilic/electrophilic sites .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina; validate with experimental IC50 data .
  • Reaction path search : Apply artificial neural networks (ANNs) to predict byproducts and optimize synthetic pathways .

Q. How can contradictions in reported biological activity data be resolved?

Answer:

  • Structural analogs comparison : Compare activity of derivatives (e.g., replacing oxadiazole with triazole) to identify pharmacophore requirements .
  • Assay standardization : Replicate studies under controlled conditions (pH 7.4 buffer, 37°C) to minimize variability in IC50 measurements .
  • Meta-analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to assess significance of conflicting results .

Q. What methodologies assess the compound’s stability under physiological conditions?

Answer:

  • Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and acidic/alkaline buffers (pH 1–10) for 24–72 hours .
  • LC-MS monitoring : Track degradation products (e.g., piperidine ring cleavage or oxadiazole hydrolysis) over time .
  • Kinetic modeling : Calculate degradation rate constants (k) and shelf-life predictions using Arrhenius equations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine dihydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.